molecular formula C13H16O5 B11998716 2-[3-(Benzyloxy)propyl]malonic acid

2-[3-(Benzyloxy)propyl]malonic acid

Cat. No.: B11998716
M. Wt: 252.26 g/mol
InChI Key: QXYSJXAWSKJNAK-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)propyl]malonic acid: is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic routes for 2-[3-(Benzyloxy)propyl]malonic acid involve the following steps:

    Alkylation: Propyl malonic acid undergoes alkylation with benzyl chloride or benzyl bromide.

    Hydrolysis: The resulting benzyl-substituted malonic acid ester is hydrolyzed to yield the target compound.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis is feasible using the above steps.

Chemical Reactions Analysis

Reactions:

    Hydrolysis: The compound can be hydrolyzed to form malonic acid and benzyl alcohol.

    Decarboxylation: Upon heating, it decarboxylates to produce benzoic acid and acetic acid.

Common Reagents and Conditions:

    Alkylation: Benzyl chloride or benzyl bromide, base (e.g., sodium hydroxide or potassium hydroxide).

    Hydrolysis: Acidic or basic hydrolysis conditions (e.g., concentrated hydrochloric acid or sodium hydroxide).

Major Products:
  • Hydrolysis: Malonic acid and benzyl alcohol
  • Decarboxylation: Benzoic acid and acetic acid

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Notable applications yet to be fully explored.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains elusive. Further research is needed to elucidate molecular targets and pathways.

Comparison with Similar Compounds

While 2-[3-(Benzyloxy)propyl]malonic acid is unique in its benzyl-substituted structure, similar compounds include malonic acid derivatives and benzyl-substituted carboxylic acids.

Remember that this compound is part of a collection of unique chemicals, and analytical data may not be readily available. Buyer discretion is advised

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-(3-phenylmethoxypropyl)propanedioic acid

InChI

InChI=1S/C13H16O5/c14-12(15)11(13(16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17)

InChI Key

QXYSJXAWSKJNAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(C(=O)O)C(=O)O

Origin of Product

United States

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